3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
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Overview
Description
3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole is an organic compound that features a unique structure combining a tert-butyl group, a methoxyphenyl group, and a dihydrobenzo[d][1,3]oxaphosphole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole typically involves the reaction of a suitable precursor with tert-butyl and methoxyphenyl substituents under controlled conditions. One common method involves the use of a phosphine oxide intermediate, which undergoes cyclization to form the oxaphosphole ring. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxaphosphole ring to a more saturated form.
Substitution: The tert-butyl and methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Its potential pharmacological properties are being explored for therapeutic applications.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which 3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole exerts its effects involves interactions with molecular targets and pathways. The oxaphosphole ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The tert-butyl and methoxyphenyl groups can also modulate the compound’s properties, affecting its binding affinity and specificity for different targets.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: This compound shares the methoxyphenyl group but differs in its overall structure and reactivity.
tert-Butyl derivatives: Compounds with tert-butyl groups exhibit similar steric effects and reactivity patterns.
Oxaphosphole derivatives: Other oxaphosphole compounds may have different substituents, leading to variations in their chemical and physical properties.
Uniqueness
3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole is unique due to the combination of its substituents and the oxaphosphole ring. This unique structure imparts specific reactivity and properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-tert-butyl-4-(2-methoxyphenyl)-2H-1,3-benzoxaphosphole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21O2P/c1-18(2,3)21-12-20-16-11-7-9-14(17(16)21)13-8-5-6-10-15(13)19-4/h5-11H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMHHZSVDWJVQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1COC2=CC=CC(=C21)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21O2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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